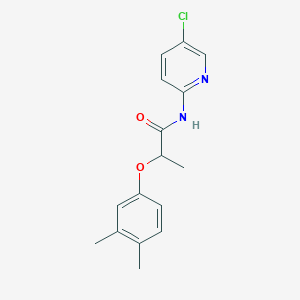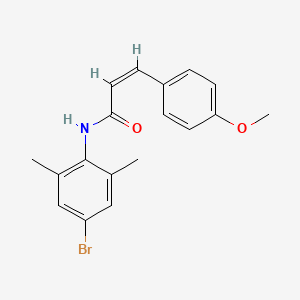
N-(5-chloro-2-pyridinyl)-2-(3,4-dimethylphenoxy)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-pyridinyl)-2-(3,4-dimethylphenoxy)propanamide, also known as clopyralid, is a synthetic auxin herbicide that is widely used in agriculture to control broadleaf weeds. Clopyralid is a member of the pyridine carboxylic acid family of herbicides, which are known for their selective activity against dicotyledonous plants.
Mécanisme D'action
Clopyralid works by disrupting the normal growth and development of dicotyledonous plants. It specifically targets the auxin signaling pathway, which is responsible for regulating plant growth and development. By disrupting this pathway, N-(5-chloro-2-pyridinyl)-2-(3,4-dimethylphenoxy)propanamide causes abnormal growth and development in susceptible plants, ultimately leading to their death.
Biochemical and Physiological Effects:
Clopyralid has been shown to have a number of biochemical and physiological effects on plants. It inhibits cell division, disrupts the formation of new leaves and shoots, and alters the structure and function of plant tissues. Clopyralid also affects the metabolism of amino acids and other important plant compounds.
Avantages Et Limitations Des Expériences En Laboratoire
Clopyralid is a useful tool for studying the auxin signaling pathway in plants. It can be used to identify genes and proteins that are involved in this pathway, as well as to study the effects of auxin on plant growth and development. However, N-(5-chloro-2-pyridinyl)-2-(3,4-dimethylphenoxy)propanamide has limitations in lab experiments, as it can be toxic to some plant species and may have unintended effects on non-target organisms.
Orientations Futures
There are a number of potential future directions for research on N-(5-chloro-2-pyridinyl)-2-(3,4-dimethylphenoxy)propanamide. One area of interest is the development of new herbicides that target the auxin signaling pathway in plants. Another area of interest is the use of N-(5-chloro-2-pyridinyl)-2-(3,4-dimethylphenoxy)propanamide in combination with other herbicides to improve weed control in crops. Additionally, there is a need for further research on the environmental impact of N-(5-chloro-2-pyridinyl)-2-(3,4-dimethylphenoxy)propanamide and other herbicides, particularly their effects on non-target organisms and ecosystems.
Méthodes De Synthèse
Clopyralid can be synthesized by reacting 3,4-dimethylphenol with 2-bromo-5-chloropyridine to form 2-(3,4-dimethylphenoxy)-5-chloropyridine. This intermediate compound is then reacted with 2-chloropropionyl chloride to form N-(5-chloro-2-pyridinyl)-2-(3,4-dimethylphenoxy)propanamide.
Applications De Recherche Scientifique
Clopyralid has been extensively studied for its herbicidal properties. It is commonly used to control weeds in crops such as corn, soybeans, and wheat. Clopyralid has also been studied for its potential use in controlling invasive plant species in natural ecosystems.
Propriétés
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-(3,4-dimethylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-10-4-6-14(8-11(10)2)21-12(3)16(20)19-15-7-5-13(17)9-18-15/h4-9,12H,1-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFXDPGMJSXOER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(C)C(=O)NC2=NC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloropyridin-2-yl)-2-(3,4-dimethylphenoxy)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-ethoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one](/img/structure/B5141424.png)

![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-3,4-dimethoxybenzamide](/img/structure/B5141434.png)
![2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B5141441.png)
![2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5141447.png)


![N~1~-(4-ethoxyphenyl)-N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5141459.png)
![N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B5141466.png)
![6-{[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}-3(2H)-pyridazinone](/img/structure/B5141492.png)
![N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B5141508.png)
![4-[2-(4-bromo-2-thienyl)-1-cyanovinyl]benzoic acid](/img/structure/B5141516.png)

